REACTION_CXSMILES
|
[C:1]([C:3]12[CH2:10][CH2:9][N:6]([CH2:7][CH2:8]1)[CH2:5][CH2:4]2)#[N:2].[H-].[H-].[H-].[H-].[Li+].[Al+3]>C(OCC)C>[N:6]12[CH2:9][CH2:10][C:3]([CH2:1][NH2:2])([CH2:8][CH2:7]1)[CH2:4][CH2:5]2 |f:1.2.3.4.5.6|
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
C(#N)C12CCN(CC1)CC2
|
Name
|
|
Quantity
|
0.167 g
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
23 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at 23° C. for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched with sodium sulfate decahydrate
|
Type
|
STIRRING
|
Details
|
stirred for 30 more minutes
|
Type
|
ADDITION
|
Details
|
Ethyl acetate was then added and, after 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
celite was added
|
Type
|
FILTRATION
|
Details
|
the suspension was filtered on celite
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
to give an oil (0.310 g, quant.)
|
Type
|
CUSTOM
|
Details
|
such for the next reaction
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |